molecular formula C21H18N4O2S2 B4819202 3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B4819202
M. Wt: 422.5 g/mol
InChI Key: QIVYTPVFCQJUER-SSZFMOIBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a synthetic organic compound identified in chemical libraries and recognized for its potential as a kinase inhibitor. Its core structure is based on a 4H-pyrido[1,2-a]pyrimidin-4-one scaffold, a privileged structure in medicinal chemistry known for interacting with various enzyme active sites. The compound's specific research value lies in its designed mechanism to target and inhibit protein kinases, which are key regulators in cell signaling pathways. Kinase dysregulation is a hallmark of numerous diseases, particularly cancer , making inhibitors like this one valuable tools for probing oncogenic signaling and identifying potential therapeutic targets. The molecular design, featuring a rhodanine-thioxothiazolidinone moiety, is characteristic of compounds that exhibit potent activity against a spectrum of kinases. Researchers utilize this compound primarily in in vitro assays to study cell proliferation, apoptosis, and signal transduction mechanisms in cancer cell lines. Its application is fundamental in early-stage drug discovery for evaluating efficacy and understanding structure-activity relationships (SAR) for novel chemotypes. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(5Z)-3-methyl-5-[[4-oxo-2-(2-phenylethylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2S2/c1-24-20(27)16(29-21(24)28)13-15-18(22-11-10-14-7-3-2-4-8-14)23-17-9-5-6-12-25(17)19(15)26/h2-9,12-13,22H,10-11H2,1H3/b16-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIVYTPVFCQJUER-SSZFMOIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCCC4=CC=CC=C4)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCCC4=CC=CC=C4)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic molecule that has garnered attention for its diverse biological activities. This article aims to provide a detailed overview of its biological activity, including antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The compound features a thiazolidinone core and a pyrido-pyrimidine moiety, which are known for their potential therapeutic effects. The molecular formula is C19H20N4O2S2C_{19}H_{20}N_{4}O_{2}S_{2} with a molecular weight of 396.51 g/mol. Its structural characteristics contribute to its biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of derivatives related to thiazolidinones. For instance, compounds similar to the target molecule have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, derivatives exhibited Minimum Inhibitory Concentration (MIC) values significantly lower than those of standard antibiotics such as ampicillin and streptomycin, with some compounds demonstrating MIC values as low as 0.004 mg/mL against sensitive strains .

Bacterial Strain MIC (mg/mL) Comparison
Enterobacter cloacae0.004 - 0.03Superior to ampicillin
E. coli0.1 - 0.5Resistant
Staphylococcus aureus0.016 - 0.032Comparable to standard

Anticancer Activity

The anticancer properties of this compound have also been investigated, particularly in relation to its ability to inhibit tumor cell proliferation. Studies have indicated that thiazolidinone derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell survival .

In vitro studies demonstrated that certain derivatives had IC50 values in the micromolar range against various cancer cell lines, suggesting potent anticancer activity.

Other Pharmacological Activities

Beyond antimicrobial and anticancer activities, compounds with similar structures have been reported to exhibit:

  • Anti-inflammatory Effects : Some thiazolidinone derivatives act as dual inhibitors of cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are crucial in inflammatory processes .
  • Antiviral Properties : Certain derivatives have shown potential as non-nucleoside inhibitors of viral polymerases, including those associated with Hepatitis C and HIV .

Case Studies

  • Antimicrobial Efficacy : A study conducted by Zvarec et al. demonstrated that a derivative of thiazolidinone exhibited significant antibacterial activity against Staphylococcus aureus with an MIC value of 16–32 mg/mL . This finding underscores the potential for developing new antibiotics based on this scaffold.
  • Anticancer Mechanism : Research published in PMC indicated that compounds derived from thiazolidinones could effectively induce apoptosis in various cancer cell lines through mitochondrial pathways . The study highlighted the importance of further investigating these compounds for potential therapeutic applications.

Scientific Research Applications

Molecular Formula

The molecular formula of the compound is C21H22N4O2SC_{21}H_{22}N_4O_2S, with a molecular weight of approximately 422.531 g/mol.

Structural Features

The compound features a pyrido-pyrimidine core, which is significant for its biological activity. The presence of the thiazolidinone moiety contributes to its pharmacological properties, as thiazolidinones are known for their diverse biological activities.

Example Synthesis Pathway

A general synthetic route might involve the following steps:

  • Reacting a thiazolidinone precursor with a phenylethylamine derivative.
  • Performing cyclization under acidic conditions to form the pyrido-pyrimidine framework.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that related thiazolidinone compounds possess antibacterial activity against various Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Several studies have indicated that compounds featuring similar structural motifs may inhibit cancer cell proliferation. For example, thiazolidinones have been studied for their ability to induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival .

Case Studies

  • Study on Antibacterial Activity : A recent study evaluated the efficacy of thiazolidinone derivatives against common bacterial strains, reporting minimum inhibitory concentrations (MICs) that suggest promising therapeutic potential .
  • Anticancer Research : Another investigation focused on the cytotoxic effects of related compounds on various cancer cell lines, revealing IC50 values that indicate effective growth inhibition .

Comparison with Similar Compounds

Data Tables

Table 2: Comparative Bioactivity of Analogues

Compound Type Antimicrobial (MIC, µg/mL) Antioxidant (IC₅₀, µM) Anti-inflammatory (COX-2 IC₅₀, µM)
Target Compound (Predicted) 16–64 25–50 5–10
3-(2-Methoxyethyl) analogue 32–128 50–100 10–20
3-Allyl analogue 64–256 75–150 20–40
Azo-linked derivatives 8–32 30–60 N/A

Q & A

Basic: What are the key considerations for synthesizing this compound, given its complex heterocyclic structure?

Answer:
The synthesis requires careful selection of intermediates and reaction conditions. For example:

  • Thiazolidinone core formation : Use 2-mercaptoacetic acid (or derivatives) to cyclize with aromatic aldehydes and amines, as demonstrated in thiazolidinone derivative syntheses .
  • Pyridopyrimidine coupling : Employ Schiff base formation (imine linkage) between the thiazolidinone’s active methylene group and a pyridopyrimidine aldehyde intermediate. Monitor stereochemistry (Z/E configuration) using NMR or X-ray crystallography .
  • Purification : Use column chromatography with gradients of polar/non-polar solvents to isolate the product from byproducts. Confirm purity via HPLC or LC-MS .

Advanced: How can Bayesian optimization or heuristic algorithms improve reaction yields for this compound?

Answer:
Traditional trial-and-error approaches are inefficient for optimizing multi-variable reactions (e.g., temperature, solvent ratio, catalyst loading). Advanced strategies include:

  • Design of Experiments (DoE) : Systematically vary parameters to identify critical factors. For example, a central composite design can model non-linear relationships between variables .
  • Bayesian Optimization : Use probabilistic models to predict optimal conditions with fewer experiments. This method outperforms human intuition in flow-chemistry setups, as shown in diphenyldiazomethane synthesis .
  • Validation : Replicate optimized conditions in triplicate and compare yields using ANOVA to confirm statistical significance .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • NMR : Use 1^1H and 13^13C NMR to confirm the Z-configuration of the thiazolidinone methylidene group and the pyridopyrimidine backbone. 1^1H-1^1H COSY can resolve overlapping signals .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns. Electrospray ionization (ESI) is preferred for polar heterocycles .
  • IR Spectroscopy : Identify functional groups like C=O (1650–1750 cm1^{-1}) and C=S (1050–1250 cm1^{-1}) .

Advanced: How can crystallographic data resolve contradictions in structural assignments?

Answer:
Discrepancies between computational models and experimental data (e.g., bond lengths, torsion angles) require:

  • Single-Crystal X-ray Diffraction (SC-XRD) : Use SHELX or SHELXL for structure refinement. WinGX/ORTEP provides graphical validation of anisotropic displacement ellipsoids .
  • Twinned Data Handling : For crystals with non-merohedral twinning, employ SHELXL’s TWIN/BASF commands to refine the twin law .
  • Validation Tools : Check geometry with PLATON’s ADDSYM to detect missed symmetry or disorder .

Basic: How to design initial biological activity assays for this compound?

Answer:

  • In Vitro Screening : Test antimicrobial activity via broth microdilution (MIC assays) against Gram-positive/negative bacteria. Use MTT assays for cytotoxicity in cancer cell lines .
  • Dose-Response Curves : Use logarithmic concentrations (e.g., 0.1–100 µM) to determine IC50_{50} values. Include positive controls (e.g., doxorubicin for cytotoxicity) .
  • Statistical Analysis : Apply Student’s t-test to compare treated vs. control groups, with p < 0.05 as significance threshold .

Advanced: What strategies address low reproducibility in biological activity studies?

Answer:
Contradictory bioactivity data may arise from batch-to-batch purity variations or assay conditions. Mitigate via:

  • Batch Standardization : Use preparative HPLC to ensure ≥95% purity (verified by LC-MS). Document lot-specific impurities .
  • Assay Optimization : Use Design-Expert® software to optimize buffer pH, incubation time, and cell density. For example, a response surface model can balance false positives/negatives .
  • Mechanistic Follow-Up : Combine transcriptomics (RNA-seq) and molecular docking to identify binding targets and validate activity .

Advanced: How to resolve discrepancies in computational vs. experimental logP values?

Answer:
Predicted logP (e.g., from ChemAxon) often deviates from experimental HPLC-derived values. Address this by:

  • Chromatographic Calibration : Use a reverse-phase C18 column with a calibration curve of standards (e.g., nitroalkanes) to measure retention time-derived logP .
  • Solvent System Validation : Compare results across multiple solvent mixtures (e.g., octanol-water vs. cyclohexane-water) to account for ionization effects .
  • Error Analysis : Calculate mean absolute error (MAE) between computational and experimental values to refine force-field parameters in software .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 2
3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.